

Application Notes and Protocols: 4-(trans-4-Pentylcyclohexyl)cyclohexanone in Optoelectronic Devices

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(trans-4-Pentylcyclohexyl)cyclohexanone

Cat. No.: B1312689

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data and application-specific protocols for **4-(trans-4-pentylcyclohexyl)cyclohexanone** in optoelectronic devices are not extensively available in peer-reviewed literature. The following application notes and protocols are based on the known properties of structurally similar liquid crystals, particularly 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5), and general principles of liquid crystal device fabrication. This document is intended to serve as a foundational guide and a starting point for research and development.

Introduction

4-(trans-4-Pentylcyclohexyl)cyclohexanone is a liquid crystal compound featuring a saturated bicyclohexyl core with a terminal pentyl chain and a ketone functional group. Its molecular structure suggests potential for use in liquid crystal mixtures for various optoelectronic applications. The rigid bicyclohexyl core contributes to thermal stability, a desirable characteristic for display materials. The terminal pentyl group influences the mesophase behavior and viscosity, while the polar ketone group affects the dielectric anisotropy, a key parameter for electro-optical switching.

Compounds with similar saturated ring structures are known to exhibit low viscosity and are often used as components in liquid crystal mixtures to modulate the overall physical properties. While not as strongly polar as the cyano-substituted analogue (PCH5), the ketone moiety in **4-(trans-4-pentylcyclohexyl)cyclohexanone** provides a moderate dipole moment, which is essential for the alignment of the liquid crystal molecules in an electric field.

Potential Applications in Optoelectronic Devices

Based on its chemical structure, **4-(trans-4-pentylcyclohexyl)cyclohexanone** is a candidate material for inclusion in nematic liquid crystal mixtures for applications such as:

- Liquid Crystal Displays (LCDs): As a component in twisted nematic (TN), in-plane switching (IPS), or vertically aligned (VA) displays. Its primary role would likely be to reduce the viscosity of the mixture, thereby improving the switching speed, and to contribute to the overall dielectric anisotropy and birefringence.
- Optical Shutters and Modulators: In devices that control the transmission of light, the electro-optical switching properties of liquid crystals containing this compound could be utilized.
- Smart Windows: Where the transparency of a window is controlled by an applied voltage, liquid crystal mixtures containing this compound could be employed.

Physicochemical and Optoelectronic Properties

Quantitative data for **4-(trans-4-pentylcyclohexyl)cyclohexanone** is limited. The table below summarizes the available physical properties. For a comparative understanding of its potential optoelectronic characteristics, a detailed table of properties for the well-characterized, structurally similar liquid crystal, **4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5)**, is also provided.

Table 1: Physical Properties of **4-(trans-4-Pentylcyclohexyl)cyclohexanone**

Property	Value	Reference
Molecular Formula	C ₁₇ H ₃₀ O	[1]
Molecular Weight	250.43 g/mol	[1]
Boiling Point	341.6 °C at 760 mmHg	[1]
Flash Point	152.6 °C	[1]
Density	0.926 g/cm ³	[2]

Table 2: Properties of the Analogous Liquid Crystal, 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5)

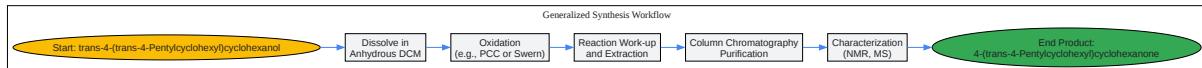
Property	Value	Reference
CAS Number	61204-01-1	[3]
Molecular Formula	C ₁₈ H ₂₅ N	[3]
Molecular Weight	255.40 g/mol	[3]
Phase Transitions	Crystalline to Nematic: ~30°C (303 K)	[3]
Nematic to Isotropic: ~54.4°C (327.6 K)	[3]	
Form	White powder/crystals	[3]
Birefringence (Δn)	0.01 to 0.08 (in the THz range)	[4][5]

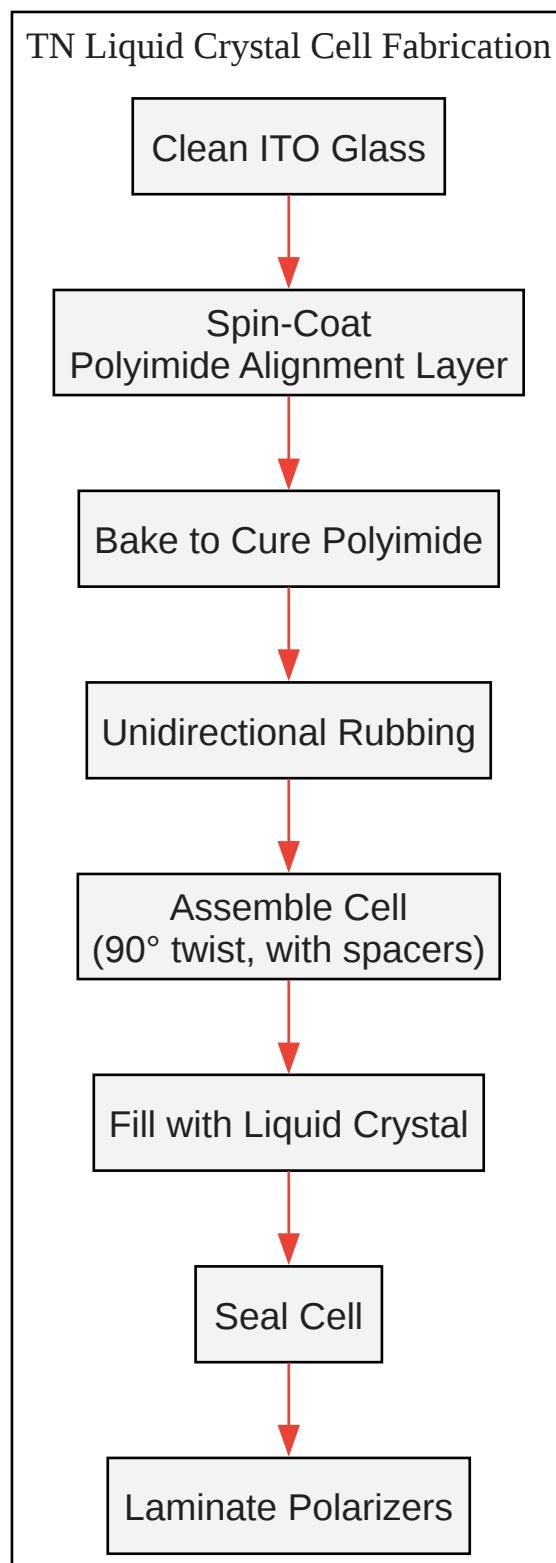
Experimental Protocols

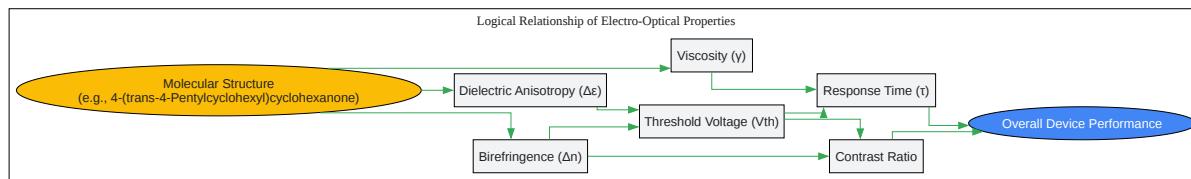
Generalized Synthesis of 4-(trans-4-Pentylcyclohexyl)cyclohexanone

This protocol describes a plausible synthetic route based on established organic chemistry reactions for similar compounds.

Objective: To synthesize **4-(trans-4-pentylcyclohexyl)cyclohexanone** from a suitable starting material. A potential route involves the oxidation of the corresponding alcohol, *trans*-4-(*trans*-4-pentylcyclohexyl)cyclohexanol.


Materials:


- *trans*-4-(*trans*-4-Pentylcyclohexyl)cyclohexanol
- An oxidizing agent (e.g., Pyridinium chlorochromate (PCC), or a Swern oxidation system using oxalyl chloride, DMSO, and triethylamine)
- Anhydrous dichloromethane (DCM) as the solvent
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for elution
- Anhydrous magnesium sulfate or sodium sulfate for drying


Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve *trans*-4-(*trans*-4-pentylcyclohexyl)cyclohexanol in anhydrous DCM.
- Oxidation:
 - Using PCC: Slowly add pyridinium chlorochromate (PCC) to the solution while stirring at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Using Swern Oxidation: In a separate flask, prepare the Swern oxidation reagent by adding oxalyl chloride to a solution of DMSO in DCM at low temperature (e.g., -78°C). Then, add the solution of the starting alcohol, followed by the addition of a hindered base like triethylamine.
- Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction appropriately. For the PCC oxidation, this may involve filtering the reaction mixture through a pad of silica gel. For the Swern oxidation, water is typically added, and the aqueous layer is extracted with DCM.

- Purification: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **4-(trans-4-pentylcyclohexyl)cyclohexanone**.
- Characterization: Confirm the structure and purity of the final product using techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(trans-4-Pentylcyclohexyl)cyclohexanone | lookchem [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. ossila.com [ossila.com]
- 4. Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: 4-(trans-4-Pentylcyclohexyl)cyclohexanone in Optoelectronic Devices]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1312689#applications-of-4-trans-4-pentylcyclohexyl-cyclohexanone-in-optoelectronic-devices>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com